molecular formula C11H14Cl2O B14515853 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene CAS No. 63559-27-3

1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene

Cat. No.: B14515853
CAS No.: 63559-27-3
M. Wt: 233.13 g/mol
InChI Key: LUVWMZUHJZORHE-UHFFFAOYSA-N
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Description

1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methoxy group and a chlorinated propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene typically involves the chlorination of a suitable precursor. One common method is the reaction of 4-methoxybenzyl chloride with 3-chloro-2-(chloromethyl)propene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like acetone or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Products include alcohols, aldehydes, or ketones depending on the reaction conditions.

    Reduction: Products include alkanes or partially reduced intermediates.

Scientific Research Applications

1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-methylenepropane
  • 2-Chloromethyl-3-chloropropene
  • 2-Methylene-1,3-dichloropropane

Uniqueness

1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is unique due to the presence of both a methoxy group and a chlorinated propyl chain on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

63559-27-3

Molecular Formula

C11H14Cl2O

Molecular Weight

233.13 g/mol

IUPAC Name

1-[3-chloro-2-(chloromethyl)propyl]-4-methoxybenzene

InChI

InChI=1S/C11H14Cl2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6-8H2,1H3

InChI Key

LUVWMZUHJZORHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CCl)CCl

Origin of Product

United States

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